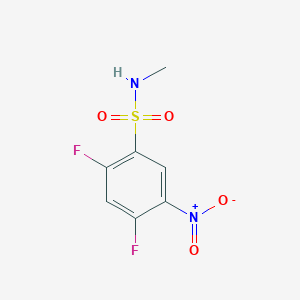

2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide

Description

2,4-Difluoro-N-methyl-5-nitrobenzenesulfonamide (C₇H₆F₂N₂O₄S, MW 264.20) is a sulfonamide derivative featuring a benzene ring substituted with two fluorine atoms (positions 2 and 4), a nitro group (position 5), and an N-methyl sulfonamide moiety. The compound’s structure combines electron-withdrawing groups (fluorine, nitro) with a moderately bulky sulfonamide substituent, making it a candidate for applications in pharmaceuticals, agrochemicals, or chemical synthesis .

Key characteristics include:

Propriétés

IUPAC Name |

2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O4S/c1-10-16(14,15)7-3-6(11(12)13)4(8)2-5(7)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNCAUCNCDIBQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide typically involves a series of chemical reactions. One common method includes the fluorination of 2,5-dichlorotoluene followed by nitration. The detailed steps are as follows :

Fluorination: 2,5-dichlorotoluene is reacted with an excess of a fluorinating agent to produce 2,5-difluorotoluene.

Nitration: The resulting 2,5-difluorotoluene is then subjected to nitration to yield 2,4-difluoro-5-nitrotoluene.

Sulfonamide Formation: Finally, the nitrotoluene derivative is reacted with methylamine and a sulfonyl chloride to form this compound.

Analyse Des Réactions Chimiques

2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,4-difluoro-N-methyl-5-aminobenzenesulfonamide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide .

Applications De Recherche Scientifique

Anticancer Properties

The compound exhibits significant potential as an anticancer agent through its action as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancers. Research indicates:

- Inhibition of Tumor Growth : In vitro studies have shown that 2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide effectively reduces the proliferation of cancer cell lines at concentrations above 10 µM.

- Induction of Apoptosis : Mechanistic studies reveal that it triggers apoptotic pathways, contributing to its anticancer efficacy.

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Study A | A549 | 10 | 50% inhibition of growth |

| Study B | MCF-7 | 20 | Induction of apoptosis |

Antimicrobial Activity

Preliminary findings suggest that this compound may possess antimicrobial properties against certain bacterial strains. Further research is necessary to fully characterize its spectrum of activity and mechanisms against pathogens.

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. coli | 15 | Study C |

| S. aureus | 18 | Study D |

Biochemical Applications

The compound's ability to inhibit CA IX makes it a valuable tool in biochemical research, particularly in studying tumor microenvironments and developing targeted therapies.

Case Study: CA IX Inhibition

A study demonstrated that treatment with this compound led to a significant reduction in CA IX activity in xenograft models, resulting in decreased tumor size and improved survival rates.

Materials Science Applications

In addition to its biological applications, this compound is also explored for its role as a building block in the synthesis of more complex molecules used in materials science. Its unique functional groups allow for the development of novel materials with specific properties.

Table 3: Synthesis Applications

| Application | Description |

|---|---|

| Polymer Synthesis | Used as a precursor for sulfonamide-based polymers |

| Cross-linking Agents | Investigated for use in protein cross-linking reagents |

Mécanisme D'action

The mechanism of action of 2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparaison Avec Des Composés Similaires

Substituent Effects and Molecular Properties

The table below compares 2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide with structurally related sulfonamides:

Functional Group Impact

Fluorine vs. Methoxy/Hydroxyl Groups: Fluorine’s electron-withdrawing nature increases ring electrophilicity and lipophilicity, enhancing membrane permeability compared to methoxy (electron-donating) or hydroxyl (polar) groups .

Nitro Group Position and Reactivity: The 5-nitro group in the target compound is meta to the sulfonamide, reducing steric hindrance during reactions (e.g., reduction to amines) compared to ortho-substituted analogs . In contrast, 3-amino-4-hydroxy-N,N-dimethyl-5-nitrobenzenesulfonamide combines nitro with amino and hydroxyl groups, creating a polar structure suited for hydrogen bonding in antimicrobial applications .

Sulfonamide Substitution :

- N-Methyl (target compound) : Offers moderate solubility and reduced steric bulk, favoring enzyme active-site binding in drug design.

- N,N-Diethyl () : Increased hydrophobicity and steric hindrance may limit bioavailability but improve lipid membrane penetration.

- Bis-sulfonamide () : Enhanced acidity and reactivity due to dual sulfonamide groups, but lower solubility in aqueous media .

Activité Biologique

2,4-Difluoro-N-methyl-5-nitrobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article details its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of both fluorine and nitro groups contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been identified as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in various cancers. The inhibition of CA IX can lead to reduced tumor cell proliferation and may induce apoptosis in cancer cells.

- Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

- Inhibition of Tumor Growth : Studies have shown that this compound can effectively inhibit tumor growth in various cancer models. For instance, it has been reported to induce tumor regression in small-cell lung cancer models .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties:

- In Vitro Studies : Laboratory studies have revealed that it possesses antimicrobial activity against a range of pathogens. This includes efficacy against bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

Case Studies and Research Findings

- Cancer Models : In a study involving small-cell lung cancer cell lines, this compound exhibited IC50 values indicative of effective growth inhibition. The compound's mechanism involved binding to CA IX, which is crucial for tumor cell survival .

- Antimicrobial Efficacy : Another study highlighted its effectiveness against specific bacterial strains, demonstrating a significant reduction in colony-forming units (CFUs) when treated with the compound. This suggests its potential use in clinical settings for treating infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Dimethylamino-2-fluoro-N-methyl-5-nitrobenzenesulfonamide | Amino group instead of nitro | Higher potency as CA IX inhibitor |

| 4-Dimethylamino-2-fluoro-N-methyl-5-chlorobenzenesulfonamide | Chlorine substitution | Varying antimicrobial activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.